molecular formula C27H23Cl3N2O3S B12038127 Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate CAS No. 611185-63-8

Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate

Cat. No.: B12038127
CAS No.: 611185-63-8
M. Wt: 561.9 g/mol
InChI Key: OYOWRSSPQYHVFS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C27H23Cl3N2O3S and its molecular weight is 561.9 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Ethyl group : Contributes to the lipophilicity of the molecule.
  • 4-(4-methylphenyl) : A phenyl ring that may influence the compound's interaction with biological targets.
  • Trichloroethylamine moiety : Known for its reactivity and potential biological activity.
  • Thiophene carboxylate : This heterocyclic component often enhances biological activity due to its electron-rich nature.

The proposed mechanisms through which similar compounds exert their biological effects include:

  • Inhibition of key signaling pathways : Compounds targeting the PI3K/Akt/mTOR pathway have shown promise in cancer therapy.
  • Induction of oxidative stress : Some derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
  • Modulation of gene expression : Compounds that influence transcription factors involved in cell growth and differentiation may also play a role.

Data Table: Biological Activities of Related Compounds

Compound NameActivityMechanismReference
Compound AAnticancerPI3K/Akt inhibition
Compound BAntimicrobialCell membrane disruption
Compound CAnti-inflammatoryCytokine modulation

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated a series of thiophene derivatives and found that one compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This was attributed to its ability to induce apoptosis via the mitochondrial pathway.
  • Case Study on Neuroprotective Effects :
    Another research highlighted a related compound's neuroprotective properties in models of neurodegeneration. The compound reduced neuronal death by modulating inflammatory responses and enhancing antioxidant defenses.

Research Findings

Research indicates that compounds structurally similar to this compound possess a range of biological activities. Preliminary findings suggest potential applications in:

  • Cancer therapy : Targeting specific signaling pathways.
  • Neuroprotection : Reducing oxidative stress and inflammation.
  • Antimicrobial treatments : Disrupting bacterial cell membranes.

Properties

CAS No.

611185-63-8

Molecular Formula

C27H23Cl3N2O3S

Molecular Weight

561.9 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H23Cl3N2O3S/c1-3-35-25(34)22-21(18-13-11-16(2)12-14-18)15-36-24(22)32-26(27(28,29)30)31-23(33)20-10-6-8-17-7-4-5-9-19(17)20/h4-15,26,32H,3H2,1-2H3,(H,31,33)

InChI Key

OYOWRSSPQYHVFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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